molecular formula C21H23BrN4O2S B2502811 N-((4-(4-bromophenyl)-5-(butylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide CAS No. 391918-96-0

N-((4-(4-bromophenyl)-5-(butylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide

Cat. No.: B2502811
CAS No.: 391918-96-0
M. Wt: 475.41
InChI Key: CGFCHYUBTHPQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(4-Bromophenyl)-5-(butylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide is a triazole-based small molecule characterized by a 1,2,4-triazole core substituted at position 4 with a 4-bromophenyl group and at position 5 with a butylthio (-S-C₄H₉) moiety. The triazole ring is further functionalized at position 3 with a methyl group linked to a 3-methoxybenzamide group. This structural architecture combines electron-withdrawing (bromine), hydrophobic (butylthio), and hydrogen-bonding (methoxybenzamide) features, making it a candidate for diverse biological applications, including enzyme inhibition or receptor modulation.

Properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-butylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN4O2S/c1-3-4-12-29-21-25-24-19(26(21)17-10-8-16(22)9-11-17)14-23-20(27)15-6-5-7-18(13-15)28-2/h5-11,13H,3-4,12,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFCHYUBTHPQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(4-bromophenyl)-5-(butylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent functionalization at the aromatic positions. The compound can be synthesized through a reaction involving 4-bromobenzaldehyde, butylthiol, and methoxybenzamide under controlled conditions to yield the desired product.

Anticancer Activity

The antiproliferative effects of triazole derivatives have been documented extensively. A comparative study highlighted that certain triazole compounds demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from low micromolar concentrations (2.2–4.4 µM), indicating potent activity against tumor cells .

CompoundCell Line TestedIC50 (µM)
Compound AMCF-71.2
Compound BHCT 1163.7
This compoundTBDTBD

The specific activity of this compound against cancer cell lines remains to be fully characterized; however, its design suggests potential for selective activity against certain types of cancer.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Viral Replication : Similar to other benzamide derivatives, it may act by increasing the levels of A3G within host cells.
  • Induction of Apoptosis : Triazole derivatives often trigger apoptosis in cancer cells through various pathways including caspase activation.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at specific phases, thereby inhibiting proliferation.

Case Studies

While direct case studies on this compound are sparse, related compounds have shown promise in clinical settings:

  • Study on Anti-HBV Activity : A derivative with a similar structure was found to inhibit HBV replication effectively in both in vitro and in vivo models .
  • Anticancer Trials : Triazole-based compounds have been evaluated in clinical trials for their efficacy against breast and liver cancers, demonstrating significant tumor reduction rates.

Comparison with Similar Compounds

Table 1: Impact of Thioether Substituents on Physical Properties

Compound Thioether Group Molecular Weight Melting Point (°C) Reference
Target Compound Butylthio ~492.5* Not reported -
CAS 391930-64-6 Methylthio 504.3 Not reported
4-Benzylthio-2-Chloro-N-(2,4-Dimethylphenyl)acetamide Benzylthio 538.3 Not reported

*Calculated based on molecular formula.

Analogues with Different Aryl Groups at Position 4

The 4-bromophenyl group at position 4 contributes to π-π interactions and steric bulk. Comparisons include:

  • The 4-fluorobenzylthio group adds fluorophilic properties, which may enhance blood-brain barrier penetration .
  • 4-Phenyl-5-(Pyridin-4-yl) Derivatives (): Pyridinyl groups improve water solubility due to nitrogen’s hydrogen-bonding capacity. For example, compound 5m (4-phenyl-5-pyridin-4-yl) has a melting point of 147–149°C, suggesting higher crystallinity than the target compound’s likely amorphous form .

Table 2: Aryl Group Variations and Properties

Compound Position 4 Substituent Molecular Weight Melting Point (°C) Reference
Target Compound 4-Bromophenyl ~492.5 Not reported -
4-(4-Ethoxyphenyl)-5-(4-Fluorobenzylthio) 4-Ethoxyphenyl 492.6 Not reported
4-Phenyl-5-Pyridin-4-yl (5m) Phenyl 348.4 147–149

Variations in Benzamide Substituents

The 3-methoxybenzamide group in the target compound contrasts with:

  • 3,5-Dimethoxybenzamide Derivatives (): Additional methoxy groups increase steric hindrance and electron density, which may interfere with target binding.
  • N-(4-Methylphenyl)benzamide Analogues (): Methylphenyl groups enhance hydrophobic interactions but lack the hydrogen-bonding capability of methoxy substituents .

Table 3: Benzamide Substituent Effects

Compound Benzamide Group Molecular Weight Biological Note Reference
Target Compound 3-Methoxy ~492.5 Not reported -
CAS 391942-91-9 3,5-Dimethoxy 604.5 Potential enzyme inhibition
4-Methylphenylbenzamide () 4-Methylphenyl Varies Improved hydrophobicity

Q & A

Q. What are the established synthetic routes for N-((4-(4-bromophenyl)-5-(butylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide, and how can reaction yields be optimized?

The synthesis typically involves constructing the triazole core followed by functionalization. Key steps include:

  • Core Formation : Cyclocondensation of thiosemicarbazides with carboxylic acids under reflux conditions (e.g., ethanol, 80–100°C) to generate the 1,2,4-triazole ring .
  • Substituent Introduction : Alkylation or nucleophilic substitution to attach the butylthio and bromophenyl groups. Use of bases like cesium carbonate in polar aprotic solvents (e.g., DMF) improves reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product . Optimization : Vary reaction time, temperature, and stoichiometry. Monitor progress via TLC and confirm purity with HPLC (>95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent integration and chemical environment (e.g., singlet for triazole protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~500–510) .
  • Elemental Analysis : Match calculated and observed C, H, N, S content (±0.4% tolerance) .

Q. How can researchers design initial biological activity screens for this compound?

  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to standard drugs like ciprofloxacin .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. What strategies are recommended for elucidating the mechanism of action in biological systems?

  • Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinity for enzymes like CYP450 or kinases. Validate via SPR (surface plasmon resonance) for binding kinetics .
  • Pathway Analysis : Transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment. Focus on apoptosis (e.g., Bax/Bcl-2 ratio) or oxidative stress markers (e.g., SOD, CAT) .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Analog Synthesis : Modify substituents (e.g., replace butylthio with methylsulfonyl or phenylthio) .
  • Bioisosteric Replacement : Substitute 4-bromophenyl with 4-chlorophenyl or 4-fluorophenyl to assess halogen effects on activity .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical functional groups (e.g., triazole ring, methoxybenzamide) .

Q. What computational methods are suitable for predicting physicochemical properties and stability?

  • ADMET Prediction : SwissADME for logP (target ~3.5), solubility (LogS > -4), and bioavailability.
  • Degradation Pathways : Accelerated stability studies (40°C/75% RH, 6 months) with LC-MS to identify oxidation products (e.g., sulfoxide/sulfone derivatives from butylthio group) .

Q. How can crystallographic data enhance understanding of this compound’s interactions?

  • X-ray Diffraction : Grow single crystals (ethanol/water, slow evaporation). Analyze packing motifs (e.g., π-π stacking of aromatic rings) and hydrogen-bonding networks .
  • DFT Calculations : Gaussian 09 to optimize geometry and calculate electrostatic potential surfaces for reactivity insights .

Q. What experimental controls are essential when reconciling contradictory bioactivity data?

  • Positive/Negative Controls : Include known inhibitors and solvent-only groups in assays .
  • Dose-Response Curves : Use ≥3 independent replicates to ensure reproducibility.
  • Counter-Screens : Test against non-target cell lines or enzymes to rule off-target effects .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Yield Optimization

ParameterTypical RangeOptimization TipsReference
Reaction Temp80–100°CUse reflux for exothermic steps
SolventDMF, EthanolPolar aprotic for SN2 reactions
CatalystCs₂CO₃, K₂CO₃Adjust base strength for pH
PurificationColumn chromatographyGradient elution (hexane:EtOAc)

Q. Table 2: Recommended Biological Assay Conditions

Assay TypeCell Line/StrainKey MetricsReference
AntimicrobialS. aureus (ATCC 25923)MIC (µg/mL)
AnticancerMCF-7IC₅₀ (µM)
CytotoxicityHEK293 (normal cells)Selectivity Index

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.